molecular formula C9H10O5 B13600471 2-Hydroxy-3-methoxy mandelic acid CAS No. 71857-06-2

2-Hydroxy-3-methoxy mandelic acid

Cat. No.: B13600471
CAS No.: 71857-06-2
M. Wt: 198.17 g/mol
InChI Key: SYMPFBURZFGXAS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy mandelic acid (IUPAC name: 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid), also known as vanillylmandelic acid (VMA), is a derivative of mandelic acid (2-hydroxy-2-phenylacetic acid) with a hydroxyl group at the C4 position and a methoxy group at the C3 position of the aromatic ring . It is a key metabolite in the catecholamine pathway, primarily derived from the oxidative deamination of epinephrine and norepinephrine in the liver . VMA is clinically significant as a biomarker for neuroendocrine tumors (e.g., pheochromocytoma, neuroblastoma) and neurological disorders such as Parkinson’s disease and depression . Structurally, the substitution pattern on the benzene ring distinguishes it from other mandelic acid derivatives, influencing its electronic properties, metabolic pathways, and analytical detectability.

Properties

CAS No.

71857-06-2

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)

InChI Key

SYMPFBURZFGXAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid typically involves the hydroxylation and methoxylation of mandelic acid derivatives. One common method includes the reaction of 3-methoxyphenylacetic acid with hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Mandelic acid derivatives exhibit distinct physicochemical behaviors depending on the substituent type (hydroxyl, methoxy) and position. Key comparisons include:

Compound Substituents (Position) Aromaticity Index* Key NMR Shifts (1H/13C)
Mandelic acid None Highest Aromatic protons: δ 7.2–7.5 ppm
3-Hydroxymandelic acid -OH (C3) Reduced C1/C6 ↑δ (13C); aromatic protons ↓δ ~0.3
4-Hydroxymandelic acid -OH (C4) Reduced C2 ↓δ (13C); aromatic protons ↓δ ~0.5
3,4-Dihydroxymandelic acid -OH (C3, C4) Lowest Broad downfield shifts (H-bonding)
4-Hydroxy-3-methoxy mandelic acid (VMA) -OH (C4), -OCH3 (C3) Moderate C2 ↓δ (13C); aromatic protons δ 6.7–6.9 ppm

*The aromaticity index reflects π-electron delocalization, with mandelic acid having the most stable ring system. Substituents reduce aromaticity via electron-donating (-OH, -OCH3) or withdrawing effects, altering NMR chemical shifts .

  • Key Trends :
    • Methoxy groups (-OCH3) at C3 increase electron density at adjacent carbons (C2, C4), while hydroxyl groups (-OH) induce stronger hydrogen bonding and deshielding effects .
    • VMA’s methoxy group enhances lipophilicity compared to dihydroxy derivatives, influencing its extraction efficiency in analytical methods .

Analytical Separation Methods

Mandelic acid derivatives are challenging to separate due to structural similarities. Key methods include:

  • Cyclodextrin-Modified HPLC : HP-β-CD and SBE-β-CD enable high-resolution separation of VMA, 4-hydroxymandelic acid, and methoxy derivatives via host-guest inclusion complexes .
  • Reactive Extraction : Tertiary amines (e.g., tri-n-octylamine) in diluents like dimethyl phthalate achieve >98% extraction efficiency for mandelic acid, though VMA’s higher polarity may reduce yield .

Antioxidant Activity

Substituents significantly influence radical scavenging:

  • Dihydroxy derivatives (e.g., 3,4-DHMA) exhibit higher antioxidant capacity due to catechol structures, which donate protons to neutralize radicals .

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